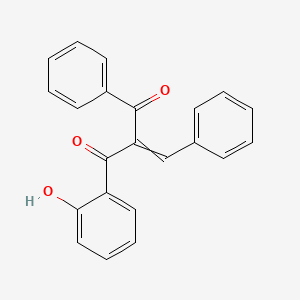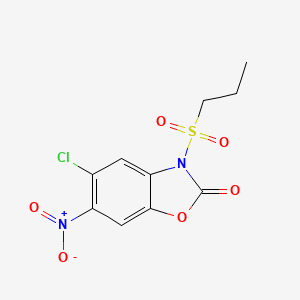
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzoxazole core with chloro, nitro, and sulfonyl substituents, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzoxazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Addition of the propane-1-sulfonyl group.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or sulfonyl groups.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: Halogen substitution reactions may occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Aminated Derivatives: From reduction of the nitro group.
Sulfonamide Derivatives: From substitution reactions involving the sulfonyl group.
Aplicaciones Científicas De Investigación
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-nitrobenzoxazole: Lacks the sulfonyl group but shares the chloro and nitro substituents.
6-Nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one: Similar structure but without the chlorine atom.
Uniqueness
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one is unique due to the combination of chloro, nitro, and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
110076-57-8 |
|---|---|
Fórmula molecular |
C10H9ClN2O6S |
Peso molecular |
320.71 g/mol |
Nombre IUPAC |
5-chloro-6-nitro-3-propylsulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H9ClN2O6S/c1-2-3-20(17,18)12-8-4-6(11)7(13(15)16)5-9(8)19-10(12)14/h4-5H,2-3H2,1H3 |
Clave InChI |
YVDDLNCFAFNGLC-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


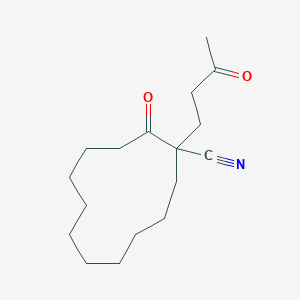
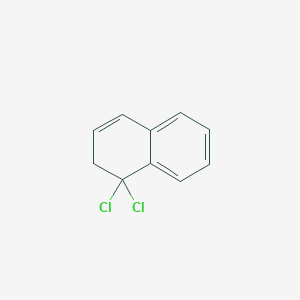
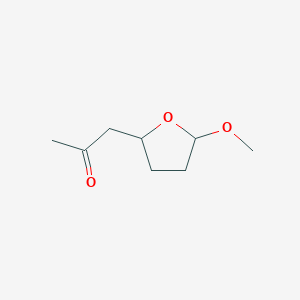
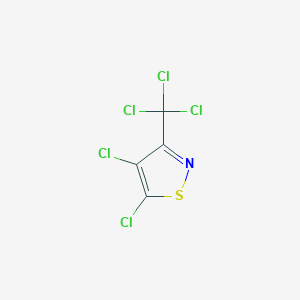
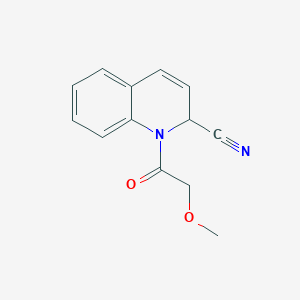
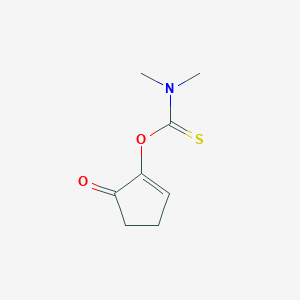
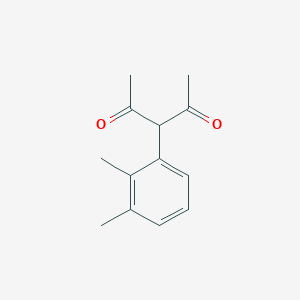
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

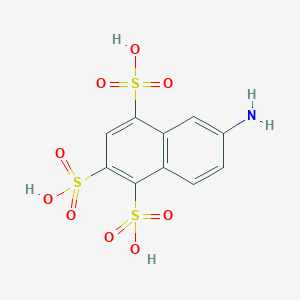
![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
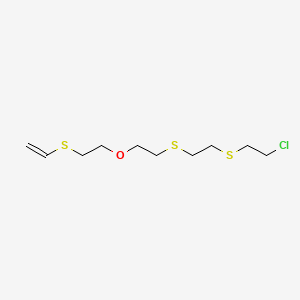
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
